6-amino-5-bromo-1H-pyrimidin-4-one
Description
Properties
IUPAC Name |
6-amino-5-bromo-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-2-3(6)7-1-8-4(2)9/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDFWPAVCWGZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C(=C(N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C(=C(N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Bromination Methods
Functionalization of Brominated Intermediates
Post-bromination modifications enable diversification of this compound. For instance, alkylation or arylation at the C2 position has been achieved using alkyl halides or α-halo ketones. Reaction of 6-amino-5-bromo-2-thiouracil (2) with phenacyl bromide in ethanol yielded 6-amino-5-bromo-2-(2-oxo-2-phenylethylthio)pyrimidin-4-one (4h) in 80% yield. These reactions typically employ sodium ethoxide as a base, facilitating nucleophilic substitution at the thiol group.
Synthetic Protocol :
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Base Activation : Sodium ethoxide (10 mmol) in ethanol.
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Substitution : Add phenacyl bromide (10 mmol) and reflux for 1 hour.
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Workup : Precipitate in ice-water, filter, and crystallize from dioxane.
Analytical and Spectroscopic Characterization
Rigorous characterization ensures structural fidelity and purity. For this compound derivatives, combined techniques include:
Chemical Reactions Analysis
Types of Reactions
Calcium nitrate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various chemical reactions.
Reduction: It can be reduced to form calcium nitrite under specific conditions.
Decomposition: Upon heating, it decomposes to release nitrogen dioxide, oxygen, and calcium oxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Decomposition: Heating the compound to high temperatures (above 500°C) leads to its decomposition.
Major Products Formed
Oxidation: Calcium nitrate remains unchanged as it is already in its oxidized form.
Reduction: Calcium nitrite and water are formed.
Decomposition: Nitrogen dioxide, oxygen, and calcium oxide are produced.
Scientific Research Applications
Calcium nitrate tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other calcium compounds and as a reagent in various chemical reactions.
Biology: It is used in the preparation of nutrient solutions for plant growth and in hydroponics.
Medicine: It is used in the formulation of certain medications and as a calcium supplement.
Industry: It is used in the production of fertilizers, explosives, and in wastewater treatment.
Mechanism of Action
The mechanism of action of calcium nitrate tetrahydrate involves its dissociation into calcium and nitrate ions in aqueous solutions. The calcium ions play a crucial role in various biological processes, including bone formation and muscle contraction. The nitrate ions act as a source of nitrogen for plants and are involved in the nitrogen cycle .
Comparison with Similar Compounds
Structural and Functional Group Variations
5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one
- Substituents : Bromine (position 5) and trifluoromethyl (-CF₃, position 6).
- Key Differences: The -CF₃ group is strongly electron-withdrawing, reducing basicity compared to the amino group in the target compound. This enhances stability against nucleophilic attack and increases lipophilicity.
- Applications : Likely used in agrochemicals due to the -CF₃ group’s resistance to metabolic degradation .
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
- Substituents : Bromine (position 5), methyl (position 6), and a branched alkyl chain.
- Key Differences : The additional ketone at position 2 and alkyl chain increase steric bulk, making bromacil less polar than the target compound.
- Applications : A commercial herbicide targeting photosynthesis inhibition in plants .
5-Chloropyrimidin-2(1H)-one Hydrochloride
- Substituents : Chlorine (position 5) and a ketone at position 2.
- Key Differences: Chlorine is less electronegative than bromine, reducing leaving-group efficiency.
- Applications : Intermediate in pharmaceutical synthesis due to its simpler substitution pattern .
3-Amino-5-bromo-6-methyl-1H-pyridin-2-one
- Core Structure: Pyridinone (one nitrogen) vs. pyrimidinone (two nitrogens).
- Key Differences: The pyridinone scaffold has reduced aromatic nitrogen content, lowering hydrogen-bonding capacity. The methyl group at position 6 enhances lipophilicity.
- Safety Data : Requires precautions for inhalation and skin contact, suggesting similar handling for brominated heterocycles .
Physicochemical and Reactivity Trends
| Property | 6-Amino-5-bromo-1H-pyrimidin-4-one | 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one | Bromacil | 5-Chloropyrimidin-2(1H)-one |
|---|---|---|---|---|
| Molecular Formula | C₄H₃BrN₃O | C₅H₂BrF₃N₂O | C₉H₁₃BrN₂O₂ | C₄H₃ClN₂O |
| Key Substituents | Br, NH₂ | Br, CF₃ | Br, CH₃, alkyl | Cl |
| Electron Effects | Electron-donating (NH₂) | Electron-withdrawing (CF₃) | Neutral (CH₃) | Electron-withdrawing (Cl) |
| Likely Applications | Pharmaceuticals | Agrochemicals | Herbicide | Synthetic intermediate |
Substituent Impact on Bioactivity
- Amino Group: Enhances solubility and target binding in drug design (e.g., kinase inhibitors).
- Bromine vs. Chlorine : Bromine’s larger atomic radius improves hydrophobic interactions in enzyme pockets.
- Trifluoromethyl Group : Increases metabolic stability, favoring agrochemical longevity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-amino-5-bromo-1H-pyrimidin-4-one, and how can reaction conditions be standardized to improve yield and purity?
- Methodological Answer : The synthesis typically involves bromination of a pyrimidinone precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions. Key parameters include temperature (30–60°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of brominating agents. For example, NH₃ or amine sources are introduced to functionalize the amino group post-bromination. Reaction progress should be monitored via TLC or HPLC, with purification through recrystallization or column chromatography .
Q. How can researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most reliable?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm substitution patterns (e.g., bromo at C5, amino at C6) and aromatic proton environments.
- HRMS : To validate molecular weight and isotopic patterns (e.g., bromine’s distinct isotope signature).
- X-ray crystallography : For definitive confirmation of crystal structure and hydrogen-bonding networks, if single crystals are obtainable .
Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?
- Methodological Answer : The compound is sensitive to light and moisture due to its bromine and amino groups. Store under inert gas (argon) in amber vials at –20°C. Regular stability assays (e.g., HPLC purity checks) are recommended. Degradation products may include debrominated analogs or oxidation byproducts, which can be identified via LC-MS .
Advanced Research Questions
Q. How does the electronic effect of the bromo substituent at C5 influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Density functional theory (DFT) calculations (e.g., using Gaussian software) can map electron density at C5 to predict reactivity. Experimental validation involves screening palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize coupling efficiency .
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in antifungal or antimicrobial assays (e.g., IC₅₀ variability) may stem from differences in:
- Test strains : Standardize strains (e.g., Botrytis cinerea Pers) and growth conditions.
- Solubility : Use DMSO or cyclodextrin-based carriers to ensure compound dispersion.
- Dose-response curves : Employ nonlinear regression models (e.g., GraphPad Prism) for robust IC₅₀ determination .
Q. Can computational models predict the binding affinity of this compound to target enzymes, and how do these align with experimental data?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with enzymes like dihydrofolate reductase (DHFR). Compare computed binding energies (ΔG) with experimental SPR or ITC measurements. Calibrate force fields (e.g., AMBER) to improve agreement between predicted and observed Ki values .
Methodological Considerations
- Data Validation : Cross-reference synthetic yields and spectral data with PubChem entries (e.g., InChIKey: DKYJKLCIGBWGMF-UHFFFAOYSA-N) to ensure reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for handling brominated compounds, including waste disposal protocols and toxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
